Boc-His(1-Boc)-Osu

Overview

Description

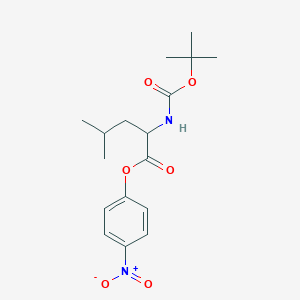

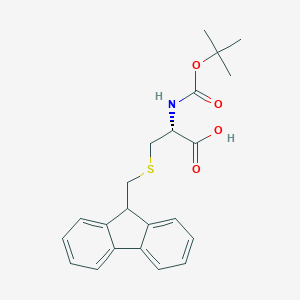

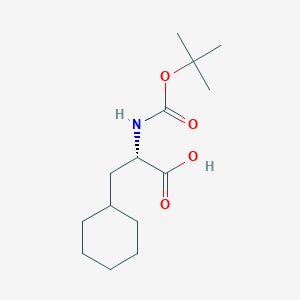

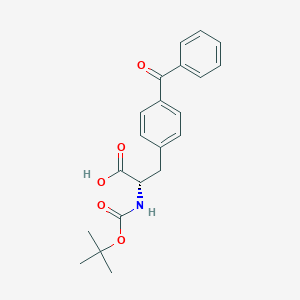

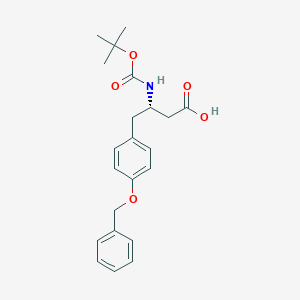

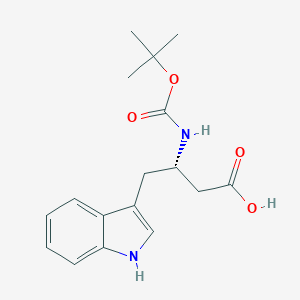

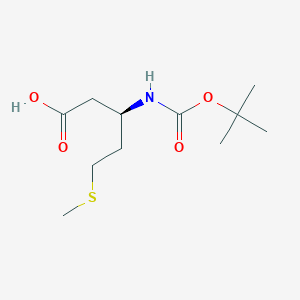

“Boc-His(1-Boc)-Osu” is a chemical compound with the molecular formula C20H28N4O8 . Its IUPAC name is tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate . It has a molecular weight of 452.5 g/mol .

Molecular Structure Analysis

“this compound” contains a total of 61 bonds, including 33 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 (thio-) carbamate(s) (aliphatic), 1 (thio-) carbamate(s) (aromatic), 1 hydroxylamine(s) (aliphatic), and 1 Imidazole(s) .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 452.5 g/mol . Its exact mass is 452.19100 . It has a PSA of 146.13000 and a LogP of 2.03810 .Scientific Research Applications

Environmentally Benign Peptide Synthesis Using Liquid-Assisted Ball-Milling : This research describes a methodology for peptide bond synthesis that avoids toxic solvents and reactants. It involves ball-milling Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts, highlighting an environmentally friendly approach to peptide synthesis (Bonnamour et al., 2013).

N-(tert-Butoxycarbonyloxy)succinimide : This paper provides a detailed description of N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu), a reagent for the protection of amino groups, including amino acids. It discusses its physical properties, solubility, and handling precautions, which may be relevant for understanding the handling and application of Boc-His(1-Boc)-Osu (Sennyey, 2001).

TAG-TMTpro, a Hyperplexing Quantitative Approach for High-Throughput Proteomic Studies : This study introduces a novel approach in proteomics by expanding the multiplexing capacity of TMTpro reagents. The research systematically evaluated the Boc-Ala-OSu and Boc-Gly-OSu reactions, optimizing conditions for labeling and side-product elimination. This might be relevant in understanding the applications of this compound in proteomic studies (Wu et al., 2022).

Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This research focuses on the synthesis of a dipeptide using Boc-protected lysine and glycine, employing Boc2O and Fmoc-OSu for amino protection. The study could provide insights into the synthesis and applications of peptides involving this compound (Yi-nan & Key, 2013).

Safety and Hazards

“Boc-His(1-Boc)-Osu” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, avoid letting the chemical enter drains or water courses .

Mechanism of Action

Target of Action

Boc-His(1-Boc)-Osu, also known as Nα- (tert-Butoxycarbonyl)-L-histidine, is a derivative of the amino acid histidine . The primary targets of this compound are proteins and peptides that contain histidine residues. Histidine residues play crucial roles in protein structure and function, including catalysis, ligand binding, and metal chelation .

Mode of Action

This compound acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the Nα-amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of complex peptides .

Biochemical Pathways

This compound is primarily involved in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptides. This process is crucial for the synthesis of biologically active peptides and proteins .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with precise sequences . By protecting the amino group of histidine, it prevents side reactions and allows for the controlled assembly of peptides. This is crucial for the synthesis of biologically active peptides and proteins, which have numerous applications in research and medicine .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be enhanced by certain solvents and catalysts . Additionally, factors such as temperature, pH, and the presence of other reactive species can influence the stability and efficacy of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Boc-His(1-Boc)-Osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. The Boc group in this compound is stable towards most nucleophiles and bases , which makes it a valuable tool in peptide synthesis.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Boc group provides protection against epimerization, even at temperatures of 105 °C . This allows for the precise incorporation of the histidine residue into peptide chains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been noted for its stability, which is crucial for its role in peptide synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate the incorporation of the histidine residue into peptide chains .

Properties

IUPAC Name |

tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSCSBQQOTTRW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566637 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25616-02-8 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.